![molecular formula C21H15IN2OS B2364117 3-iodo-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]benzamide CAS No. 313232-68-7](/img/structure/B2364117.png)

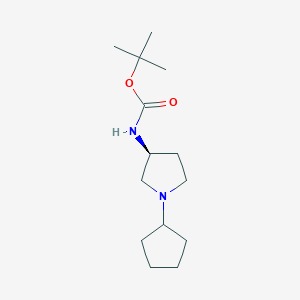

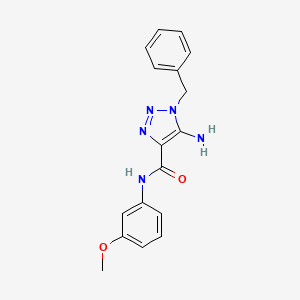

3-iodo-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]benzamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

“3-iodo-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]benzamide” is a chemical compound with the molecular formula C15H11IN2OS . It has an average mass of 394.230 Da and a monoisotopic mass of 393.963654 Da .

Synthesis Analysis

The synthesis of benzothiazole derivatives, which includes “3-iodo-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]benzamide”, often involves a three-component reaction of o-iodoanilines or electron-rich aromatic amines with K2S and DMSO . This process provides 2-unsubstituted benzothiazoles in good isolated yields with good functional group tolerance .Molecular Structure Analysis

The molecular structure of “3-iodo-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]benzamide” consists of a benzothiazole ring attached to a phenyl ring via an amide linkage . The benzothiazole ring contains a sulfur and a nitrogen atom, while the phenyl ring is substituted with an iodine atom .Chemical Reactions Analysis

Benzothiazoles, including “3-iodo-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]benzamide”, can undergo various chemical reactions. For instance, iodine can promote a condensation of 2-aminothiophenol with aldehydes in DMF, which efficiently provides 2-substituted benzothiazoles .科学的研究の応用

Anti-Tubercular Activity

3-Iodo-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]benzamide: has been investigated for its potential as an anti-tubercular agent. Tuberculosis (TB) remains a global health concern, and the emergence of drug-resistant strains necessitates the search for new treatments. Researchers have synthesized derivatives of this compound and evaluated their activity against Mycobacterium tuberculosis H37Ra. Notably, several derivatives demonstrated significant anti-TB activity, with IC50 values ranging from 1.35 to 2.18 μM .

Benzothiazole Scaffold for Drug Design

The benzothiazole moiety in this compound serves as a valuable scaffold for drug design. Benzothiazoles are known for their diverse pharmacological properties, including antimicrobial, antiviral, and anticancer activities. Researchers explore modifications of this scaffold to develop novel therapeutic agents .

Chemical Synthesis and Process Development

Efficient synthetic routes for this compound are essential for large-scale production. Researchers explore green chemistry approaches, catalysts, and reaction conditions to streamline the synthesis. Additionally, process development ensures scalability and cost-effectiveness.

作用機序

Target of Action

Similar compounds have been evaluated for their anti-tubercular activity againstMycobacterium tuberculosis .

Mode of Action

It’s worth noting that similar compounds have shown significant activity againstMycobacterium tuberculosis . The molecular interactions of these compounds in docking studies reveal their suitability for further development .

Biochemical Pathways

It’s known that similar compounds have shown anti-tubercular activity , suggesting they may affect the biochemical pathways related to the survival and replication of Mycobacterium tuberculosis.

Result of Action

Similar compounds have shown significant inhibitory activity againstMycobacterium tuberculosis , suggesting that they may interfere with the bacterium’s ability to survive and replicate.

特性

IUPAC Name |

3-iodo-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]benzamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H15IN2OS/c1-13-5-10-18-19(11-13)26-21(24-18)14-6-8-17(9-7-14)23-20(25)15-3-2-4-16(22)12-15/h2-12H,1H3,(H,23,25) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YRRVRAVVPGYYRI-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1)N=C(S2)C3=CC=C(C=C3)NC(=O)C4=CC(=CC=C4)I |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H15IN2OS |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

470.3 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-iodo-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]benzamide | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(5-(2-(1H-pyrazol-1-yl)acetyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)furan-3-carboxamide](/img/structure/B2364034.png)

![N-(4-(benzo[d]thiazol-2-yl)thiazol-2-yl)-2,6-difluorobenzamide](/img/structure/B2364039.png)

![Ethyl 4-(4-methylphenyl)-2-{[3-([1,2,4]triazolo[4,3-a]pyridin-3-ylthio)propanoyl]amino}thiophene-3-carboxylate](/img/structure/B2364042.png)

![2-[(2,6-Dichlorophenyl)methylsulfanyl]-5-[(2,4-diphenyl-1,3-thiazol-5-yl)methyl]-1,3,4-oxadiazole](/img/structure/B2364043.png)

![N-[2-(2,5-Dihydropyrrol-1-yl)ethyl]-N-ethylprop-2-enamide](/img/structure/B2364044.png)

![Methyl 4-{[(2-chloro-1,3-thiazol-5-yl)methyl]sulfanyl}benzenecarboxylate](/img/structure/B2364047.png)

![N-(2-(N-(pyridin-2-ylmethyl)sulfamoyl)ethyl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2364048.png)

![N-(2-methoxyphenyl)-2-[methyl-(4-methylphenyl)sulfonylamino]acetamide](/img/structure/B2364050.png)